4-Amino-1,1-dimethyl-3-isochromanone 4-Amino-1,1-dimethyl-3-isochromanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13870421
InChI: InChI=1S/C11H13NO2/c1-11(2)8-6-4-3-5-7(8)9(12)10(13)14-11/h3-6,9H,12H2,1-2H3
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

4-Amino-1,1-dimethyl-3-isochromanone

CAS No.:

Cat. No.: VC13870421

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1,1-dimethyl-3-isochromanone -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 4-amino-1,1-dimethyl-4H-isochromen-3-one
Standard InChI InChI=1S/C11H13NO2/c1-11(2)8-6-4-3-5-7(8)9(12)10(13)14-11/h3-6,9H,12H2,1-2H3
Standard InChI Key KWQBAGGEFXYAFN-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C(C(=O)O1)N)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 4-amino-1,1-dimethyl-4H-isochromen-3-one, reflecting its bicyclic isochromenone backbone. Key structural features include:

  • A benzene ring fused to a six-membered oxygen-containing ring (isochromanone).

  • A ketone group at position 3 and an amino group at position 4.

  • Two methyl groups at position 1, contributing to steric and electronic effects .

The SMILES notation is CC1(C2=CC=CC=C2C(C(=O)O1)N)C, and the InChIKey is KWQBAGGEFXYAFN-UHFFFAOYSA-N. X-ray crystallography data for related isochromanones (e.g., 3-isochromanone) reveal planar benzene rings and puckered lactone rings, suggesting similar conformational behavior in this derivative .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4-amino-1,1-dimethyl-3-isochromanone typically involves multi-step reactions:

  • Cyclization: o-Tolylacetic acid derivatives are treated with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form 2-chloromethylphenylacetic acid intermediates .

  • Base-Mediated Ring Closure: The intermediate undergoes base treatment (e.g., potassium bicarbonate) to yield the isochromanone core .

  • Amination: Introduction of the amino group at position 4 via nucleophilic substitution or reductive amination, though specific details for this step remain proprietary in published protocols.

A representative yield of 56.3% has been reported for analogous 3-isochromanone synthesis, with purification via recrystallization from fluorobenzene/cyclohexane mixtures .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight191.23 g/mol
Melting PointNot reported (analogues: 79–82°C)
SolubilityLikely soluble in chloroform, methanol
Density~1.196 g/cm³ (predicted)
LogP (Partition Coefficient)Estimated 1.2–1.8 (moderate lipophilicity)

The amino and ketone groups confer polarity, while the methyl groups enhance hydrophobic interactions. Spectroscopic data (IR, NMR) for related compounds show characteristic peaks:

  • IR: ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: δ 1.3–1.5 ppm (methyl groups), δ 6.5–7.5 ppm (aromatic protons) .

Future Directions

  • Stereoselective Synthesis: Optimizing routes to access enantiopure forms for chiral drug development.

  • Biological Screening: Testing against cancer cell lines, microbial panels, and kinase assays.

  • Computational Studies: Docking simulations to predict target affinity and ADMET profiles.

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